molecular formula C10H13FN2 B13327254 (S)-3-Fluoro-5-(piperidin-3-yl)pyridine

(S)-3-Fluoro-5-(piperidin-3-yl)pyridine

Cat. No.: B13327254
M. Wt: 180.22 g/mol
InChI Key: ZBRLEVGSWHRKEI-MRVPVSSYSA-N
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Description

(S)-3-Fluoro-5-(piperidin-3-yl)pyridine is a fluorinated pyridine derivative with a piperidine moiety at the 5-position of the pyridine ring. This compound is of interest in medicinal chemistry and agrochemical research due to the unique electronic and steric effects imparted by the fluorine atom and the piperidine substituent. The (S)-enantiomer is particularly significant, as stereochemistry often influences biological activity and binding affinity to target proteins. The fluorine atom enhances metabolic stability and bioavailability, while the piperidine group contributes to interactions with hydrophobic pockets in enzymes or receptors .

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

3-fluoro-5-[(3S)-piperidin-3-yl]pyridine

InChI

InChI=1S/C10H13FN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h4,6-8,12H,1-3,5H2/t8-/m1/s1

InChI Key

ZBRLEVGSWHRKEI-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=CC(=CN=C2)F

Canonical SMILES

C1CC(CNC1)C2=CC(=CN=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Fluoro-5-(piperidin-3-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoropyridine and piperidine.

    Nucleophilic Substitution: The fluorine atom in the 3-fluoropyridine is substituted with a piperidinyl group through a nucleophilic substitution reaction. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the desired (S)-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions and the use of automated systems to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or distillation, to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Fluoro-5-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom or the piperidinyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups, into the molecule.

Scientific Research Applications

(S)-3-Fluoro-5-(piperidin-3-yl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of biological processes and as a tool for investigating the function of specific proteins or enzymes.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Fluoro-5-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the piperidinyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of (S)-3-Fluoro-5-(piperidin-3-yl)pyridine can be contextualized by comparing it to related pyridine derivatives. Below is a detailed analysis:

Fluorinated Pyridines
Compound Name Substituents Key Properties/Applications Reference
This compound 3-F, 5-(piperidin-3-yl) β-catenin/BCL9 PPI inhibitor (Ki: 19 μM)
2,3-Difluoro-5-(trifluoromethyl)pyridine 2,3-diF, 5-(CF₃) Herbicide intermediate; low toxicity
3-Fluoro-5-(pyridin-2-yl)benzonitrile 3-F, 5-(pyridin-2-yl) Intermediate for CNS drug candidates
2-Fluoropyridine-5-carboxaldehyde 2-F, 5-(CHO) Building block for fluorinated drugs

Key Observations :

  • Fluorine Position : Fluorination at the 3-position (as in the target compound) enhances hydrophobic interactions in protein-binding pockets compared to 2-fluorinated analogs .
  • Bioactivity : The piperidine group in this compound contributes to β-catenin inhibition, whereas trifluoromethyl groups (e.g., in 2,3-difluoro-5-(trifluoromethyl)pyridine) improve herbicidal activity .
  • Toxicity : Fluorinated pyridines generally exhibit lower toxicity than chlorinated analogs, as seen in agrochemical intermediates .
Piperidine-Containing Pyridines
Compound Name Structure Biological Activity Reference
This compound Pyridine + piperidine (S-configuration) β-catenin/BCL9 inhibition (Ki: 19 μM)
3-Fluoro-5-(piperazin-1-yl)benzamide Benzamide + piperazine Weaker β-catenin inhibition (Ki: 76 μM)
5-Fluoro-3-iodopyridin-2-yl triflate Pyridine + iodine/triflate Synthetic intermediate for coupling

Key Observations :

  • Piperidine vs. Piperazine : Piperidine-containing compounds (e.g., the target molecule) show stronger inhibition of β-catenin/BCL9 than piperazine analogs due to better hydrophobic fit .
Halogenated Pyridines
Compound Name Halogen/Substituent Activity Comparison Reference
This compound F High potency in PPI inhibition
2-Chloro-5-(4-substituted phenyl)pyridine Cl Lower herbicidal activity than F-analogs
3-Bromo-5-(2,4-dimethoxypyrimidin-5-yl)-2H-bipyridin-2-one Br Used in protease inhibitor synthesis

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity improve binding precision and reduce toxicity compared to chlorine .
  • Bromine Utility : Brominated pyridines (e.g., compound S6) are valuable in cross-coupling reactions but are less common in bioactive molecules due to steric bulk .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (S)-3-Fluoro-5-(piperidin-3-yl)pyridine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves multi-step routes starting from (S)-piperidine-2-carboxylic acid derivatives. For example, coupling reactions with fluorinated pyridine intermediates under palladium catalysis can introduce the fluorine substituent. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) critically impact stereochemical outcomes, as seen in analogous syntheses of piperidine-pyridine hybrids . Enantioselective methods using chiral auxiliaries or asymmetric hydrogenation are recommended to preserve the (S)-configuration .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and piperidine ring conformation. 19F NMR is critical for verifying fluorine substitution patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry and molecular packing .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Storage : Inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .
  • Ventilation : Use fume hoods to minimize inhalation risks, as recommended for structurally similar fluoropyridines .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified during asymmetric synthesis of this compound?

  • Methodological Answer :

  • Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak®) to separate enantiomers. Compare retention times with racemic standards .
  • Circular Dichroism (CD) Spectroscopy : Correlate CD signals with enantiomeric ratios in solution-phase studies .

Q. What computational strategies predict the binding affinity of this compound to neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with dopamine or serotonin receptors. Focus on hydrogen bonding with the fluorine atom and piperidine nitrogen .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .
  • Validation : Pair computational results with in vitro radioligand displacement assays for dopamine D2/D3 receptors .

Q. How does fluorination at the 3-position of the pyridine ring modulate the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to evaluate blood-brain barrier penetration. Fluorine’s electronegativity reduces logP compared to non-fluorinated analogs .
  • Metabolic Stability : Conduct hepatic microsome assays (human/rat) to assess CYP450-mediated oxidation. Fluorine’s electron-withdrawing effect slows metabolism .

Q. What strategies resolve racemic mixtures of 3-Fluoro-5-(piperidin-3-yl)pyridine derivatives during scale-up?

  • Methodological Answer :

  • Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively esterify one enantiomer .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) and recrystallize .
  • Continuous Flow Chromatography : Optimize chiral stationary phases (CSPs) for high-throughput separation .

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